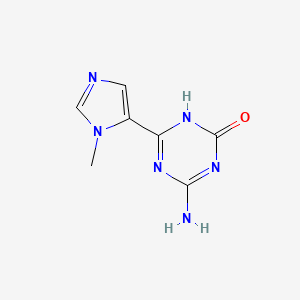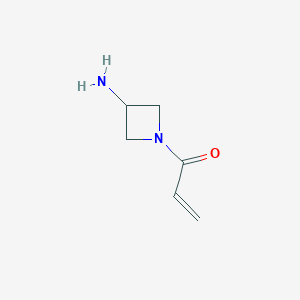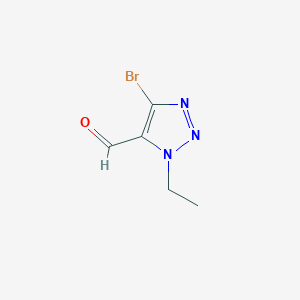
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both an imidazole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with cyanamide in the presence of a base, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Triazine: A simpler compound with a triazine ring but lacking the imidazole moiety.
Uniqueness
4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of both imidazole and triazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N6O |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
4-amino-6-(3-methylimidazol-4-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H8N6O/c1-13-3-9-2-4(13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14) |
InChI Key |
BENRJJCVKFYVGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)


